2-[(4-iodophenyl)amino]-1,3-thiazol-4(5H)-one
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Overview
Description
2-[(4-iodophenyl)amino]-1,3-thiazol-4(5H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(4-iodophenyl)amino]-1,3-thiazol-4(5H)-one typically involves the reaction of 4-iodoaniline with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, leading to the formation of the desired thiazole compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(4-iodophenyl)amino]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The iodine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
2-[(4-iodophenyl)amino]-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(4-iodophenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or cytotoxic effects .
Comparison with Similar Compounds
Similar compounds to 2-[(4-iodophenyl)amino]-1,3-thiazol-4(5H)-one include other thiazole derivatives such as:
2-aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
4-phenylthiazole: Exhibits antifungal and anticancer activities.
2-mercaptothiazole: Used in the rubber industry as a vulcanization accelerator.
Compared to these compounds, this compound is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization.
Properties
IUPAC Name |
2-(4-iodophenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2OS/c10-6-1-3-7(4-2-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZWIGVXDVDSMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=C(C=C2)I)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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